molecular formula C12H14N2O2S B2452067 Ethyl 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate hydrobromide CAS No. 1052548-38-5

Ethyl 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate hydrobromide

Cat. No.: B2452067
CAS No.: 1052548-38-5
M. Wt: 250.32
InChI Key: VPZMCPGOZOYGHR-UHFFFAOYSA-N
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Description

Ethyl 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate hydrobromide is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Activity

Ethyl 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetate-hydrabromide derivatives have been explored for their potential antiprotozoal properties. For instance, a study by Pérez‐Villanueva et al. (2013) synthesized novel benzimidazole derivatives showing strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, even surpassing the effectiveness of metronidazole, a commonly used drug for these parasites (Pérez‐Villanueva et al., 2013).

Antibacterial and Antifungal Properties

Research has also focused on the antibacterial and antifungal potential of benzimidazole derivatives. For example, Kaplancıklı et al. (2004) synthesized thiazole derivatives with benzimidazole components, exhibiting significant antimicrobial activity against various strains including Micrococcus luteus and Bacillus cereus (Kaplancıklı et al., 2004).

Anticancer Research

Benzimidazole derivatives are also being studied for their potential anticancer properties. Varshney et al. (2015) synthesized a novel series of benzimidazoles and tested them for cytotoxic activity against various human cancer cell lines, indicating their potential in cancer treatment (Varshney et al., 2015).

Antiulcer Applications

The compound has been evaluated for its antiulcer properties as well. Terashima et al. (1995) synthesized a compound with a benzimidazole core showing promising results as a H+/K(+)-ATPase inhibitor, offering mucosal protection against gastric lesions (Terashima et al., 1995).

Antileishmanial Activity

In the realm of antileishmanial research, Rodriguez et al. (2020) explored nitroimidazole-containing derivatives for in vitro activity against Leishmania strains. Some compounds, including those with a benzimidazole scaffold, displayed efficient antileishmanial activity (Rodriguez et al., 2020).

Synthesis and Characterization

Additionally, studies like the one by Ubeid et al. (2021) focus on the synthesis and structural characterization of benzimidazole derivatives, crucial for understanding their chemical properties and potential applications (Ubeid et al., 2021).

Properties

IUPAC Name

ethyl 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S.BrH/c1-3-16-11(15)7-17-12-13-9-5-4-8(2)6-10(9)14-12;/h4-6H,3,7H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFYCEQTIAKVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1)C=C(C=C2)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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